molecular formula C9H6Cl2O B8746347 2-Propenal, 3-(2,4-dichlorophenyl)- CAS No. 78444-43-6

2-Propenal, 3-(2,4-dichlorophenyl)-

Cat. No.: B8746347
CAS No.: 78444-43-6
M. Wt: 201.05 g/mol
InChI Key: XTFADZFHEYPMHK-UHFFFAOYSA-N
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Description

2-Propenal, 3-(2,4-dichlorophenyl)- is an α,β-unsaturated aldehyde derivative featuring a 2,4-dichlorophenyl substituent at the third carbon of the propenal backbone. Structural analogs, such as chloroacetanilides and dichlorophenyl-substituted ureas, are well-documented and serve as a basis for comparison.

Properties

CAS No.

78444-43-6

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-6H

InChI Key

XTFADZFHEYPMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-Propenal, 3-(2,4-dichlorophenyl)- and related compounds:

Compound Name Backbone Functional Groups CAS Number Primary Use Reference
2-Propenal, 3-(2,4-dichlorophenyl)- Propenal (enal) Aldehyde, dichlorophenyl Not explicitly provided Hypothesized herbicide N/A
Acetochlor Chloroacetanilide Amide, chloroalkyl 34256-82-1 Pre-emergence herbicide
3-(2,4-Dichlorophenyl)-1,1-dimethylurea Urea Urea, dichlorophenyl Not provided Herbicide (e.g., diuron analogs)
2-Propenal,3,3-dichloro-2-methyl Propenal Aldehyde, dichloro-methyl 1561-34-8 Chemical intermediate
Key Observations:
  • Reactivity : The propenal backbone in 2-Propenal, 3-(2,4-dichlorophenyl)- introduces electrophilic character, enabling Michael addition or nucleophilic attack, unlike urea or amide-based analogs (e.g., acetochlor), which rely on hydrogen bonding for bioactivity .
  • Bioactivity : Dichlorophenyl-substituted ureas (e.g., 3-(2,4-dichlorophenyl)-1,1-dimethylurea) inhibit photosynthesis by targeting Photosystem II, while chloroacetanilides like acetochlor disrupt shoot meristem protein synthesis . The propenal derivative’s mechanism remains speculative but may involve alkylation of cellular nucleophiles.

Physicochemical Properties

Data gaps exist for 2-Propenal, 3-(2,4-dichlorophenyl)-, but inferences can be drawn from analogs:

  • Lipophilicity: The dichlorophenyl group increases logP (lipophilicity), enhancing membrane permeability compared to non-halogenated analogs.
  • Stability : Propenal derivatives are prone to oxidation and polymerization, whereas ureas and amides exhibit greater stability under environmental conditions .

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